molecular formula C4H8N2O6 B15490032 2,3-Butanediol, dinitrate CAS No. 6423-45-6

2,3-Butanediol, dinitrate

Cat. No.: B15490032
CAS No.: 6423-45-6
M. Wt: 180.12 g/mol
InChI Key: RVDDYBGRQLZMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Organic Nitrate (B79036) Chemistry

Organic nitrates are a class of chemical compounds that are esters of nitric acid and an alcohol. ontosight.ai The nitrate radical (NO3), a potent oxidant, plays a significant role in atmospheric chemistry, particularly at night. nih.govcopernicus.org It readily reacts with a variety of volatile organic compounds (VOCs), especially unsaturated ones like alkenes. nih.govcopernicus.org The oxidation of biogenic volatile organic compounds (BVOCs) by the nitrate radical is a key interaction between anthropogenic and natural emissions. nih.govcopernicus.org This process is a major pathway for the formation of organic nitrates in the atmosphere, which can act as reservoirs or sinks for nitrogen oxides (NOx). nih.gov

The formation of organic nitrates often involves the addition of a nitrooxy group (-ONO2) to a double bond in a molecule, followed by the addition of oxygen to form a nitrooxy peroxy radical. copernicus.org 2,3-Butanediol (B46004) dinitrate, as a dinitrate ester, is a clear example of a molecule belonging to this class of compounds. ontosight.ai Its synthesis involves the esterification of the two hydroxyl groups of 2,3-butanediol with nitric acid. This places it within the broader context of reactions that are fundamental to both synthetic organic chemistry and atmospheric processes.

Significance of Esterified Diol Derivatives in Chemical Synthesis

Diols, which are chemical compounds containing two hydroxyl (-OH) groups, are versatile building blocks in organic synthesis. wikipedia.org Their reactions, such as esterification and ether formation, are fundamental to creating a wide array of more complex molecules. wikipedia.org Esterified diol derivatives, in particular, are of significant importance in polymer chemistry.

Diols like ethylene (B1197577) glycol and 1,4-butanediol (B3395766) serve as comonomers in polymerization reactions to produce polymers such as polyesters and polyurethanes. wikipedia.orgnih.gov The process typically involves repeated esterification with a monomer containing two carboxylic acid groups or their derivatives. wikipedia.org Biodegradable polyesters derived from diols and dicarboxylic acids are of growing interest for both general and specialized applications, with many being derivable from bio-based sources. nih.gov

Furthermore, diols are crucial for creating protecting groups for carbonyl compounds in organic synthesis. wikipedia.org They can be used to form cyclic acetals, which shield the carbonyl group from reacting during other synthetic steps until the protecting group is intentionally removed. wikipedia.org The synthesis of high molecular weight polyesters from bio-based, and often less reactive, secondary diols has been a subject of research, with methods developed to enhance their reactivity during polycondensation. nih.gov The oxidative esterification of aliphatic α,ω-diols presents an alternative route to polyester (B1180765) polyols, which are precursors for polyurethane synthesis. rsc.org

Stereochemical Considerations of 2,3-Butanediol Dinitrate Isomers

The stereochemistry of 2,3-butanediol dinitrate is directly inherited from its precursor, 2,3-butanediol. 2,3-Butanediol is a chiral molecule with two stereogenic centers, which results in the existence of three stereoisomers: a pair of enantiomers, (2R, 3R)-2,3-butanediol and (2S, 3S)-2,3-butanediol, and a meso compound, (2R, 3S)-2,3-butanediol. wikipedia.orgfiveable.me

The specific stereoisomer of 2,3-butanediol produced can depend on the biological system used for its synthesis. For instance, butanediol (B1596017) fermentation by various microorganisms can yield different stereoisomers. wikipedia.org The (2R,3R)-stereoisomer is produced by many microorganisms. wikipedia.org The stereochemical configuration of the starting diol is critical as it dictates the spatial arrangement of the nitrate groups in the resulting 2,3-butanediol dinitrate.

The different stereoisomers of 2,3-butanediol can exhibit different metabolic fates and rates of uptake. nih.gov For example, in perfused rat livers, the uptake rates of the 2,3-butanediol isomers decrease in the order of (2R,3R), followed by meso, and then (2S,3S). nih.gov Interconversion between the isomers can occur through a reversible oxidation to acetoin (B143602). nih.gov This highlights that the stereochemistry of such molecules can have significant implications for their biological activity and interactions, a principle that would extend to their dinitrate derivatives. fiveable.me The specific spatial arrangement of the atoms in each isomer of 2,3-butanediol dinitrate can influence its reactivity, solubility, and how it interacts with other molecules. fiveable.me

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6423-45-6

Molecular Formula

C4H8N2O6

Molecular Weight

180.12 g/mol

IUPAC Name

3-nitrooxybutan-2-yl nitrate

InChI

InChI=1S/C4H8N2O6/c1-3(11-5(7)8)4(2)12-6(9)10/h3-4H,1-2H3

InChI Key

RVDDYBGRQLZMSB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2,3 Butanediol Dinitrate

Historical Development of Nitration Procedures

The nitration of polyhydric alcohols, such as glycols and glycerol (B35011), to produce nitrate (B79036) esters is a technology with a long-standing history, often driven by the need for energetic materials. wikipedia.org Early methods for the nitration of glycols, the class of compounds to which 2,3-butanediol (B46004) belongs, typically involved the use of a mixture of concentrated nitric acid and sulfuric acid, commonly referred to as "mixed acid". wikipedia.org This powerful nitrating agent facilitates the esterification of the alcohol's hydroxyl groups.

Historical procedures were often conducted in batch reactors where the glycol was carefully added to the cooled mixed acid. The reaction is highly exothermic, and temperature control was, and remains, a critical parameter to prevent runaway reactions and the formation of undesirable byproducts. Early industrial processes for similar compounds, like nitroglycerin and ethylene (B1197577) glycol dinitrate, established fundamental principles of nitration that would be applicable to 2,3-butanediol. google.comwikipedia.org These early methods, while effective, were often hazardous and produced significant quantities of acidic waste.

Contemporary Synthetic Routes and Advancements

Modern synthetic chemistry has focused on refining the nitration of diols like 2,3-butanediol, with an emphasis on improving safety, yield, and environmental footprint.

Recent research has explored various catalytic systems to promote the nitration of alcohols, moving away from the stoichiometric use of strong acids. While direct catalytic nitration of 2,3-butanediol is not extensively documented in publicly available literature, general advancements in alcohol nitration are relevant. For instance, iodine(III)-based catalysts, such as iodosylbenzene, have been developed for the electrophilic nitration of phenols, offering a milder, non-Brønsted acidic pathway. acs.orgnih.gov The application of such catalytic systems to diols could offer a more selective and controlled nitration process. The use of solid acid catalysts and zeolites has also been investigated for aromatic nitration, which could potentially be adapted for the nitration of alcohols, offering advantages in terms of catalyst recovery and reuse. researchgate.net

A significant push in modern synthesis is the reduction or elimination of hazardous organic solvents. google.comwipo.int Research into solvent-free nitration processes has shown promise. dtic.mil One approach involves the nitration of hydroxy-containing compounds using a nitrating agent like nitric acid in the absence of an organic solvent, with the product being precipitated or separated after neutralization. google.comwipo.int Another green chemistry approach involves using dinitrogen pentoxide (N₂O₅) in an inert solvent as the nitrating agent. This method can proceed cleanly and in good yield without the liberation of strong acids. core.ac.uk Furthermore, mechanochemical methods, such as ball milling, are being explored for the nitration of alcohols and arenes, significantly reducing solvent consumption and reaction times. researchgate.net

Understanding the kinetics and mechanism of glycol nitration is crucial for process optimization and safety. Studies on the nitration of ethylene glycol and glycerol have provided valuable insights that can be extrapolated to 2,3-butanediol. researchgate.netacs.orgacs.org The reaction is known to be very fast, with the conversion of the glycol to its dinitrate being essentially quantitative in the presence of mixed acids with low water content. acs.orgresearchgate.net

The nitration process is understood to proceed in stages, with the formation of a mononitrate intermediate followed by the formation of the dinitrate. researchgate.netacs.org Kinetic models have been developed, often assuming first-order reactions with respect to each reactant. researchgate.net These models help in understanding the influence of reaction parameters such as temperature, acid concentration, and reactant ratios on the reaction rate and product distribution. acs.org The active nitrating species is the nitronium ion (NO₂⁺), which is generated from nitric acid in the presence of a strong dehydrating acid like sulfuric acid. nih.govacs.org

Table 1: Key Kinetic Parameters in Glycol Nitration

Parameter Description Significance
Rate Constant (k) A proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants. Higher values indicate a faster reaction.
Activation Energy (Ea) The minimum amount of energy required for a chemical reaction to occur. A lower activation energy implies a faster reaction rate at a given temperature.

| Order of Reaction | The power to which the concentration of a reactant is raised in the rate law. | Determines how the reaction rate is affected by changes in reactant concentration. |

This table provides a generalized overview of key kinetic parameters relevant to glycol nitration based on studies of similar compounds.

Chemoselective Dinitration Techniques

Achieving chemoselective dinitration of 2,3-butanediol implies the selective nitration of both hydroxyl groups without causing unwanted side reactions, such as oxidation or degradation of the molecule. The choice of nitrating agent and reaction conditions is paramount. The use of mixed acid (HNO₃/H₂SO₄) under carefully controlled temperatures is the most common method to achieve dinitration. wikipedia.org The strong dehydrating nature of sulfuric acid promotes the formation of the nitronium ion and drives the equilibrium towards the dinitrate product.

Alternative nitrating agents like acetyl nitrate, generated in situ from acetic anhydride (B1165640) and nitric acid, have also been employed for the nitration of polyols. wikipedia.orgsciencemadness.org This reagent can sometimes offer milder reaction conditions.

Spectroscopic and Advanced Analytical Characterization of 2,3 Butanediol Dinitrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of 2,3-butanediol (B46004) dinitrate. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, would provide unambiguous assignment of all protons and carbons in the molecule.

Proton NMR Spectral Analysis

The ¹H NMR spectrum of 2,3-butanediol dinitrate is anticipated to be relatively simple, reflecting the symmetry of the molecule. Two primary signals are expected: one for the methyl protons (CH₃) and another for the methine protons (CH).

The nitration of the hydroxyl groups in 2,3-butanediol to form the dinitrate ester would cause a significant downfield shift for the adjacent methine protons due to the strong electron-withdrawing nature of the nitrooxy group (-ONO₂). The methyl protons, being further from the electronegative nitrate (B79036) groups, would experience a smaller downfield shift compared to the parent diol.

Expected ¹H NMR Spectral Data for 2,3-Butanediol Dinitrate:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J) in Hz
CH-ONO₂~4.5 - 5.5Quartet (q)~6-7
CH₃~1.3 - 1.6Doublet (d)~6-7

Note: These are estimated values based on the analysis of similar organic nitrates. Actual experimental values may vary.

Carbon-13 NMR Spectral Analysis

The ¹³C NMR spectrum of 2,3-butanediol dinitrate would complement the ¹H NMR data, providing information about the carbon backbone. Similar to the proton spectrum, two distinct signals are expected for the methine and methyl carbons.

The carbon atoms directly bonded to the electron-withdrawing nitrooxy groups (CH-ONO₂) are expected to be significantly deshielded, resulting in a pronounced downfield chemical shift compared to the corresponding carbons in 2,3-butanediol. The methyl carbons (CH₃) would also exhibit a downfield shift, albeit to a lesser extent.

Expected ¹³C NMR Spectral Data for 2,3-Butanediol Dinitrate:

CarbonExpected Chemical Shift (ppm)
CH-ONO₂~75 - 85
CH₃~15 - 20

Note: These are estimated values based on the analysis of similar organic nitrates. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and confirm the connectivity within the 2,3-butanediol dinitrate molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the methine proton quartet and the methyl proton doublet, confirming the scalar coupling between these adjacent groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would show a cross-peak between the methine proton signal and the methine carbon signal, and another cross-peak between the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal longer-range couplings (typically 2-3 bonds). For 2,3-butanediol dinitrate, this would show a correlation between the methyl protons and the methine carbon, and vice-versa, further solidifying the structural assignment.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both IR and Raman techniques, is particularly well-suited for the identification of the nitrooxy functional groups present in 2,3-butanediol dinitrate.

Infrared (IR) Spectroscopic Analysis of Nitrooxy Groups

IR spectroscopy is highly sensitive to the presence of the nitrooxy (-ONO₂) functional group. Organic nitrates exhibit strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group.

Expected IR Absorption Bands for 2,3-Butanediol Dinitrate:

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Asymmetric NO₂ Stretch~1620 - 1660Strong
Symmetric NO₂ Stretch~1270 - 1290Strong
O-N Stretch~850 - 880Strong

Note: These are typical ranges for organic nitrates. The exact positions can be influenced by the molecular structure and physical state of the sample.

The presence of these intense absorption bands in the IR spectrum would be a strong indicator of the successful nitration of 2,3-butanediol.

Raman Spectroscopic Signatures

Raman spectroscopy provides complementary information to IR spectroscopy. While the NO₂ stretching vibrations are also active in the Raman spectrum, they are typically less intense than in the IR spectrum. However, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the molecular backbone.

Expected Raman Shifts for 2,3-Butanediol Dinitrate:

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Asymmetric NO₂ Stretch~1620 - 1660Weak to Medium
Symmetric NO₂ Stretch~1270 - 1290Medium to Strong
O-N Stretch~850 - 880Medium
C-C Stretch~800 - 1000Medium

Note: These are estimated values. The relative intensities in a Raman spectrum can vary significantly.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of 2,3-butanediol dinitrate, confirming the presence of the key functional groups and providing a fingerprint for its identification.

Theoretical and Computational Investigations of 2,3 Butanediol Dinitrate

Quantum Chemical Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for a wide range of molecular properties. DFT calculations are used to optimize molecular geometries, predict vibrational spectra, and determine electronic properties.

For 2,3-butanediol (B46004) dinitrate, DFT calculations would involve exploring the potential energy surface by systematically rotating the key dihedral angles (O-C-C-O, C-O-N-O) to locate all possible conformers. For each located conformer, the geometry would be fully optimized to find the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum energy. A theoretical study on the decomposition of various nitrate (B79036) esters employed the B3LYP functional with a 6-31G** basis set to investigate their mechanisms. nih.gov A similar approach could be applied to 2,3-butanediol dinitrate to determine its structural parameters.

Basic computed properties for 2,3-butanediol dinitrate are available from public databases.

Table 1: Computed Properties of 2,3-Butanediol Dinitrate
PropertyValueSource
Molecular FormulaC₄H₈N₂O₆ nih.gov
Molecular Weight180.12 g/mol nih.gov
Density1.306 g/mL stenutz.eu
XLogP3 (Partition Coefficient)1.6 nih.gov
Dipole Moment4.12 D stenutz.eu
Refractive Index1.428 stenutz.eu

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods are generally more computationally demanding but can offer higher accuracy than DFT for certain properties.

Common ab initio methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)). These are often used to obtain benchmark energies for conformers previously identified at the DFT level. For instance, a detailed study of the parent 2,3-butanediol molecule supplemented its DFT results with more accurate energy and vibrational frequency calculations using the MP2/6-311++G** method. researchgate.netuc.pt Similarly, a comprehensive theoretical study on the dehydration of 1,3-butanediol (B41344) utilized the high-level ab initio composite method CBS-QB3 to ensure the accuracy of its findings. researchgate.net

For 2,3-butanediol dinitrate, such ab initio calculations would be invaluable for obtaining highly accurate relative energies of its conformers and for precisely characterizing its electronic structure, including the distribution of electron density and the nature of its molecular orbitals.

Computational Analysis of Intramolecular Interactions

The conformation of a molecule is often governed by a delicate balance of weak intramolecular interactions. In the parent 2,3-butanediol, a weak intramolecular hydrogen bond of the O···H-O type plays a significant role in stabilizing certain conformers, with a calculated enthalpy of about 6-8 kJ mol⁻¹. researchgate.netuc.pt

In 2,3-butanediol dinitrate, the hydroxyl protons are absent, precluding such hydrogen bonds. However, other intramolecular interactions become dominant. These include:

Dipole-Dipole Interactions: The two nitrate ester groups (-ONO₂) are highly polar. The electrostatic interactions between these groups can be either repulsive or attractive depending on their relative orientation, significantly influencing the conformational preference.

Torsional Strain: The energy penalty associated with rotations around the central C-C and C-O bonds.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis could be employed to identify and characterize these weak interactions within the various conformers of 2,3-butanediol dinitrate.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations identify stationary points on the potential energy surface, Molecular Dynamics (MD) simulations model the actual movement of atoms over time. nih.gov By solving Newton's equations of motion, MD simulations provide a dynamic view of the molecule, allowing for a thorough exploration of its conformational space at a given temperature. nih.govmdpi.com

For a flexible molecule like 2,3-butanediol dinitrate, an MD simulation would reveal:

The relative populations of different conformers in a given environment (e.g., in the gas phase or a solvent).

The pathways and rates of conversion between different conformers.

MD simulations are particularly powerful for understanding how a molecule's environment influences its structure. mdpi.com Although no specific MD studies on 2,3-butanediol dinitrate have been published, the technique is widely applied to study conformational changes in molecules ranging from small diols to large proteins. nih.govmdpi.comucl.ac.uk

Theoretical Prediction of Reaction Pathways and Transition States

As a nitrate ester, 2,3-butanediol dinitrate is an energetic material, and understanding its decomposition mechanism is critical for assessing its stability and performance. ontosight.ai Computational chemistry is essential for mapping out the potential reaction pathways for decomposition, identifying the intermediate products, and calculating the energy barriers (activation energies) associated with each step.

Theoretical studies on a range of nitrate esters show that the decomposition process is complex. nih.govnih.gov However, the primary and most crucial step is typically the unimolecular cleavage of the weakest bond in the molecule.

For nitrate esters, the weakest bond is universally the O-NO₂ bond. The homolytic cleavage of this bond to produce an alkoxy radical and nitrogen dioxide (NO₂) is the principal initiation step in their thermal decomposition. nih.govontosight.ai

R-O-NO₂ → R-O• + •NO₂

The energy required for this bond scission is known as the Bond Dissociation Energy (BDE). A lower BDE corresponds to a less stable compound that will decompose at a lower temperature.

Computational studies, particularly using DFT, have been successful in predicting the reaction pathways and activation energies for the decomposition of various nitrate esters. nih.gov A study using the B3LYP/6-31G** method found that the stability of nitrate esters generally decreases as the number of nitrate groups increases. nih.gov This suggests that dinitrates are less stable than mononitrates but more stable than trinitrates. nih.gov

Table 2: General Stability Trend of Nitrate Esters
Nitrate Ester ClassRelative StabilityPrimary Decomposition PathwaySource
MononitratesMost StableHydrogen Abstraction nih.gov
DinitratesIntermediate StabilityHydrogen Abstraction nih.gov
TrinitratesLeast StableHydrogen Abstraction nih.gov

The activation energy for the decomposition of alkyl dinitrate esters via hydrogen abstraction has been shown to be a key factor. nih.gov Therefore, the theoretical investigation of the N-O bond cleavage energetics is fundamental to predicting the thermal stability of 2,3-butanediol dinitrate.

Computational Mechanistic Elucidation of Reactivity

The reactivity of energetic materials like 2,3-butanediol dinitrate is a critical area of study, with computational chemistry providing significant insights into their decomposition mechanisms. The thermal decomposition of nitrate esters is known to be a complex process, often initiated by the homolytic cleavage of the O-NO2 bond, which is typically the weakest bond in the molecule. This initial step is highly endothermic and generates an alkoxy radical and nitrogen dioxide (NO2).

RO-NO2 → RO• + •NO2

Subsequent reactions of these initial products lead to a cascade of exothermic processes, resulting in the formation of stable gaseous products like molecular nitrogen (N2) and carbon dioxide (CO2), which accounts for the considerable energy release during detonation. wikipedia.org

Computational methods, particularly density functional theory (DFT) and reactive molecular dynamics (MD) simulations, are powerful tools for elucidating these complex reaction pathways. For instance, studies on similar nitrate esters, such as butanetriol trinitrate (BTTN), which is used as an energetic plasticizer, have provided valuable information. Research on the thermal decomposition of glycidyl (B131873) azide (B81097) polymer (GAP) plasticized with a mixture containing BTTN has shown that the nitrate esters accelerate the decomposition of the polymer, indicating their high reactivity. nih.gov

A computational investigation into the reactivity of 2,3-butanediol dinitrate would likely involve the following steps:

Conformational Analysis: Identifying the lowest energy conformers of the molecule, as the geometry can significantly influence reactivity. For the parent molecule, 2,3-butanediol, computational studies have identified different stable conformers. nih.gov

Bond Dissociation Energy (BDE) Calculations: Determining the BDE of the C-O, O-N, and C-H bonds to identify the weakest bond and therefore the most likely initiation step for decomposition. For most nitrate esters, the O-NO2 bond is the trigger linkage.

Transition State Searching: Locating the transition state structures for the initial decomposition step and subsequent reactions. The energy of the transition state determines the activation energy of the reaction.

Reaction Pathway Mapping: Constructing a potential energy surface to map out the entire reaction mechanism, from reactants to final products, identifying intermediates and the energetics of each step.

While specific data for 2,3-butanediol dinitrate is not available, the table below provides a hypothetical representation of the type of data that would be generated from such a computational study, based on general knowledge of nitrate ester decomposition.

Reaction Step Description Calculated Activation Energy (kJ/mol) (Hypothetical)
1O-NO2 Bond Homolysis150 - 170
2H-abstraction by NO2Lower than initial step
3Subsequent radical reactionsVaries

This table is for illustrative purposes only, as specific computational data for 2,3-butanediol dinitrate is not publicly available.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the chemical reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.com The energy and localization of these frontier orbitals provide crucial information about the molecule's susceptibility to nucleophilic or electrophilic attack.

In the context of 2,3-butanediol dinitrate, FMO theory can be applied to understand its initial decomposition steps.

HOMO (Highest Occupied Molecular Orbital): The HOMO is associated with the molecule's ability to donate electrons. In an aliphatic nitrate ester like 2,3-butanediol dinitrate, the HOMO is likely to have significant contributions from the lone pair electrons on the oxygen atoms of the nitrate groups. The energy of the HOMO is a key indicator of the molecule's ionization potential and its susceptibility to oxidation. A higher HOMO energy suggests greater reactivity.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the molecule's ability to accept electrons. For a nitrate ester, the LUMO is typically an antibonding σ* orbital associated with the O-NO2 bond. A low-lying LUMO indicates that the molecule is a good electron acceptor and that the O-NO2 bond is susceptible to cleavage upon receiving electron density.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is a critical parameter for assessing the chemical stability and reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net

For 2,3-butanediol dinitrate, a computational FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would allow for the identification of the most probable sites for initial chemical attack or bond cleavage. While specific calculations for 2,3-butanediol dinitrate are not available, the following table presents hypothetical FMO data based on trends observed for similar organic nitrates.

Molecular Orbital Description Hypothetical Energy (eV) Primary Atomic Orbital Contributions
HOMOHighest Occupied Molecular Orbital-11 to -12Oxygen p-orbitals (nitrate groups)
LUMOLowest Unoccupied Molecular Orbital-1 to -2σ* (O-NO2)
HOMO-LUMO GapEnergy difference9 to 11-

This table is for illustrative purposes only, as specific FMO analysis data for 2,3-butanediol dinitrate is not publicly available.

The application of FMO theory would suggest that the initial decomposition of 2,3-butanediol dinitrate is driven by the population of the LUMO, leading to the weakening and eventual cleavage of the O-NO2 bond. This is consistent with the mechanistic understanding derived from bond dissociation energy calculations.

Chemical Reactivity and Transformation Mechanisms of 2,3 Butanediol Dinitrate

Hydrolytic Degradation Pathways

The hydrolysis of 2,3-butanediol (B46004) dinitrate involves the cleavage of the O-NO2 bonds, leading to the formation of 2,3-butanediol and nitric acid. This process can be influenced by the pH of the surrounding medium, with distinct mechanisms operating under acidic, basic, and neutral conditions.

Acid-Catalyzed Hydrolysis Kinetics

In the presence of acid, the hydrolysis of organic nitrates is significantly accelerated. chemguide.co.uk For secondary nitrates like 2,3-butanediol dinitrate, the reaction generally proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. masterorganicchemistry.comlibretexts.org This pathway involves the protonation of a nitrate (B79036) group, followed by the departure of the leaving group (nitric acid) to form a carbocation intermediate. Subsequently, a water molecule attacks the carbocation, and after deprotonation, the corresponding alcohol is formed.

The rate of acid-catalyzed hydrolysis is dependent on the stability of the carbocation intermediate. Since 2,3-butanediol dinitrate possesses secondary nitrate groups, the resulting secondary carbocation is relatively stable, facilitating the SN1 pathway. The reaction rate is directly proportional to the concentration of the protonated ester, thus exhibiting first-order kinetics with respect to both the ester and the acid catalyst. researchgate.net

This process can then continue for the second nitrate group, ultimately leading to the formation of 2,3-butanediol.

While specific kinetic data for 2,3-butanediol dinitrate is scarce in readily available literature, studies on similar organic nitrates demonstrate that the rate constants for acid-catalyzed hydrolysis are significantly higher than for neutral or base-catalyzed hydrolysis. For instance, the hydrolysis of other secondary organic nitrates has been shown to be highly dependent on the acidity of the solution.

Table 1: General Observations for Acid-Catalyzed Hydrolysis of Secondary Organic Nitrates

ParameterObservation
Mechanism Predominantly SN1 masterorganicchemistry.comlibretexts.org
Rate Determining Step Formation of the carbocation intermediate libretexts.org
Kinetics First-order in ester and acid catalyst researchgate.net
Products Corresponding alcohol (2,3-butanediol) and nitric acid

Base-Catalyzed Hydrolysis Kinetics

Under basic conditions, the hydrolysis of esters, including nitrate esters, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, also known as saponification. chemistrysteps.comyoutube.com In this pathway, a hydroxide (B78521) ion directly attacks the electrophilic nitrogen atom of the nitrate group. This concerted step involves the simultaneous formation of a new bond between the hydroxide ion and the nitrogen and the cleavage of the bond between the oxygen and the nitrogen.

The reaction proceeds as follows: CH₃CH(ONO₂)CH(ONO₂)CH₃ + OH⁻ → CH₃CH(OH)CH(ONO₂)CH₃ + NO₃⁻

This reaction is generally irreversible because the resulting nitrate anion is a very poor leaving group. chemistrysteps.com The rate of base-catalyzed hydrolysis is dependent on the concentration of both the ester and the hydroxide ion, thus following second-order kinetics.

Table 2: General Characteristics of Base-Catalyzed Hydrolysis of Organic Nitrates

CharacteristicDescription
Mechanism SN2 (Saponification) chemistrysteps.comyoutube.com
Key Step Nucleophilic attack of OH⁻ on the nitrogen atom
Kinetics Second-order overall (first-order in ester and OH⁻)
Products Corresponding alcohol (2,3-butanediol) and nitrate ion

Neutral Hydrolysis Mechanisms

In the absence of acid or base catalysts, the hydrolysis of 2,3-butanediol dinitrate is expected to be very slow. chemguide.co.uk The mechanism for neutral hydrolysis is less well-defined and can be considered a borderline case between SN1 and SN2 mechanisms. It involves the nucleophilic attack of a water molecule on the nitrogen atom of the nitrate group. Due to the poor nucleophilicity of water and the absence of activation by a catalyst, the reaction rate is significantly lower than in acidic or basic conditions.

The reaction is generally considered to be first-order with respect to the ester concentration. The products of neutral hydrolysis are the same as in acid-catalyzed hydrolysis: 2,3-butanediol and nitric acid.

Redox Chemistry and Reduction Pathways

The nitrate ester groups in 2,3-butanediol dinitrate are susceptible to reduction, which involves the cleavage of the O-NO₂ bond and the formation of the corresponding alcohol, 2,3-butanediol, along with reduced nitrogen species.

Electrochemical Reduction Mechanisms

The electrochemical reduction of organic nitrates can occur, although specific studies on 2,3-butanediol dinitrate are limited. Generally, the reduction would involve the transfer of electrons to the nitrate group, leading to the cleavage of the O-N bond. The parent diol, 2,3-butanediol, has been studied for its electrochemical conversion, but the reduction potentials for its dinitrate ester are reported to be significantly more negative than for related sulfates. taylorfrancis.com This suggests that the electrochemical reduction of 2,3-butanediol dinitrate would require a more negative potential.

The electrochemical reduction of the parent compound, 2,3-butanediol, has been investigated on various electrode materials. rsc.org However, this pertains to the oxidation of the diol rather than the reduction of the dinitrate. The electrochemical reduction of nitrate and nitrite (B80452) ions in aqueous solutions has been studied extensively, but these processes may not be directly analogous to the reduction of an organic nitrate ester.

Chemical Reduction Methodologies

Various chemical reducing agents can be employed to reduce nitrate esters to their corresponding alcohols. Common reducing agents in organic chemistry include metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), as well as catalytic hydrogenation.

For vicinal dinitrates such as 2,3-butanediol dinitrate, the reduction would proceed in a stepwise manner, first reducing one nitrate group and then the other to yield 2,3-butanediol. The choice of reducing agent can influence the selectivity and efficiency of the reaction. For instance, lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including esters. nih.gov

The general reaction for the chemical reduction can be represented as: CH₃CH(ONO₂)CH(ONO₂)CH₃ + [Reducing Agent] → CH₃CH(OH)CH(OH)CH₃ + Reduced Nitrogen Species

The specific byproducts will depend on the reducing agent used. For example, with LiAlH₄, the nitrogen is typically reduced to ammonia (B1221849) or amines upon workup.

Table 3: Common Chemical Reducing Agents and Their Potential Application to 2,3-Butanediol Dinitrate

Reducing AgentPotential Outcome
Lithium Aluminum Hydride (LiAlH₄) Powerful, likely to reduce both nitrate groups to hydroxyl groups.
Sodium Borohydride (NaBH₄) Milder, may show some selectivity or require harsher conditions.
Catalytic Hydrogenation (H₂/catalyst) Can be effective for nitro group reduction, potential for reducing the nitrate esters.

Nucleophilic Substitution Reactions Involving Nitrooxy Groups

The nitrooxy (-ONO2) groups of 2,3-butanediol dinitrate, being good leaving groups, are susceptible to nucleophilic substitution reactions. The mechanisms of these reactions are largely dictated by the structure of the alkyl nitrate, the nature of the nucleophile, and the reaction conditions. For 2,3-butanediol dinitrate, which possesses secondary nitrate groups, both unimolecular (SN1) and bimolecular (SN2) substitution pathways are plausible.

The hydrolysis of organic nitrates, a common nucleophilic substitution reaction with water as the nucleophile, has been studied for various atmospherically relevant organic nitrates. These studies provide insight into the potential reactivity of 2,3-butanediol dinitrate. Generally, tertiary and secondary organic nitrates can hydrolyze through an acid-catalyzed SN1 mechanism, while primary nitrates may involve a competition between SN1 and SN2 mechanisms. nih.gov

In an SN1-type mechanism, the reaction is initiated by the departure of the nitrate group, forming a secondary carbocation intermediate at the 2 or 3 position of the butane (B89635) backbone. This step is typically the rate-determining step. The stability of this carbocation is a key factor influencing the reaction rate. The formed carbocation then rapidly reacts with a nucleophile. Under acidic conditions, the reaction is often accelerated as protonation of the nitrooxy group makes it a better leaving group. copernicus.org The hydrolysis lifetime for some organic nitrates has been shown to be highly dependent on pH, with lifetimes ranging from minutes at acidic pH to hours at neutral pH. copernicus.orgcopernicus.org

Alternatively, an SN2 mechanism would involve the direct backside attack of the nucleophile on the carbon atom bonded to the nitrooxy group, leading to an inversion of stereochemistry. This pathway is more sensitive to steric hindrance. For secondary alkyl nitrates like 2,3-butanediol dinitrate, the SN2 pathway is possible, though it may be slower than for primary nitrates. nih.gov The choice between SN1 and SN2 pathways is influenced by factors such as solvent polarity and the strength of the nucleophile.

The metabolism of organic nitrates in biological systems can also be considered a form of nucleophilic substitution. For instance, the denitration of various organic nitrates can be catalyzed by enzymes such as aldehyde dehydrogenase, which involves cysteine residues acting as nucleophiles. nih.gov

Table 1: Factors Influencing Nucleophilic Substitution Mechanisms in Organic Nitrates

FactorInfluence on SN1 MechanismInfluence on SN2 MechanismRelevance to 2,3-Butanediol Dinitrate
Alkyl Structure Favored by more substituted carbons (tertiary > secondary > primary) due to carbocation stability. nih.govFavored by less sterically hindered carbons (primary > secondary > tertiary). nih.govAs a secondary dinitrate, both mechanisms are possible, with SN1 being significant, especially with stabilization.
Acidity (pH) Rate increases with acidity (acid-catalyzed) as protonation facilitates leaving group departure. copernicus.orgGenerally independent of pH unless the nucleophile's concentration is pH-dependent. nih.govHydrolysis rate is expected to be significantly faster under acidic conditions.
Nucleophile Rate is dependent on the concentration of the substrate, not the nucleophile.Rate is dependent on the concentration and strength of the nucleophile.Stronger nucleophiles would favor the SN2 pathway.
Solvent Favored by polar, protic solvents that can solvate both the carbocation and the leaving group.Favored by polar, aprotic solvents.The reaction environment will strongly dictate the dominant pathway.

Thermal-Induced Chemical Transformations

Beyond its energetic decomposition, 2,3-butanediol dinitrate can undergo specific chemical transformations when subjected to elevated temperatures. These transformations are initiated by the cleavage of the weak O-NO2 bond.

The primary initiation step in the thermal decomposition of nitrate esters is the homolytic cleavage of the RO-NO2 bond, which has a relatively low bond dissociation energy. uri.eduresearchgate.net This reversible cleavage produces an alkoxy radical and a molecule of nitrogen dioxide (NO2). uri.edu

RO-NO2 ⇌ RO• + •NO2

Studies on the thermolysis of nitrate esters in hydrogen-donor solvents have helped to elucidate these decomposition pathways. uri.edu The initially formed alkoxy radical can undergo several competing reactions, including hydrogen abstraction from the solvent, fragmentation, or intramolecular rearrangement.

Following the initial O-NO2 bond cleavage, the resulting alkoxy radical or carbocation (if heterolytic cleavage occurs) can undergo molecular rearrangements. One notable transformation observed during the thermolysis of 2,3-butanediol dinitrate is its decomposition to form acetaldehyde (B116499). uri.edu This contrasts with the thermolysis of 1,4-butanediol (B3395766) dinitrate, which yields formaldehyde (B43269) and ethylene (B1197577), suggesting a different fragmentation pathway dictated by the position of the remaining nitrate group. uri.edu

The formation of acetaldehyde from the 2,3-butanediol dinitrate-derived alkoxy radical likely proceeds through a β-scission event, a common reaction for alkoxy radicals. After the initial homolysis of one O-NO2 bond to form the alkoxy radical, the C-C bond between the two substituted carbons can cleave, leading to the formation of two molecules of acetaldehyde.

While specific studies on complex molecular rearrangements for 2,3-butanediol dinitrate are limited, general principles of carbocation chemistry suggest that if a carbocation intermediate were formed (e.g., via an SN1-type process), it could potentially undergo rearrangements such as 1,2-hydride or 1,2-methyl shifts to form a more stable carbocation before reacting further. However, the dominant thermal pathway appears to be radical-mediated fragmentation. uri.edu

Table 2: Comparison of Thermal Decomposition Products of Butanediol (B1596017) Dinitrate Isomers

CompoundInitiation StepKey Decomposition ProductsProposed MechanismReference
2,3-Butanediol Dinitrate Homolytic cleavage of one O-NO2 bondAcetaldehydeIntramolecular decomposition/fragmentation of the resulting alkoxy radical. uri.edu uri.edu
1,4-Butanediol Dinitrate Homolytic cleavage of one O-NO2 bondEthylene, Formaldehyde, TetrahydrofuranStepwise molecular fragmentation and ring closure of the nitrate-alcohol intermediate. uri.edu uri.edu

Environmental Chemical Transformations of 2,3 Butanediol Dinitrate

Abiotic Degradation Processes

Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For 2,3-butanediol (B46004) dinitrate, these processes include photolysis, hydrolysis, and interactions with soil matrices.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. In the atmosphere and sunlit surface waters, this is a significant degradation pathway for many organic compounds. Nitrate (B79036) esters are known to undergo photolysis, with the primary degradation mechanism being the cleavage of the O-NO₂ bond. aip.org

In the atmospheric phase, particulate-bound alkyl nitrates exhibit seasonal variations in concentration, suggesting a connection to photochemical reactions. copernicus.org The photolysis of 2,3-butanediol dinitrate would likely proceed through the homolytic cleavage of one of the C-O-NO₂ bonds, generating an alkoxy radical and nitrogen dioxide (NO₂).

Reaction Scheme: Atmospheric Photolysis

(CH₃CH(ONO₂)CH(ONO₂)CH₃) + hν → CH₃CH(O•)CH(ONO₂)CH₃ + •NO₂

This initial step can trigger a cascade of secondary reactions, leading to the formation of various smaller, oxidized organic compounds and contributing to the formation of photochemical smog.

In aqueous environments, the photolysis of nitrate ions (which can be released from the hydrolysis of the parent compound) can generate highly reactive species, such as hydroxyl radicals (•OH). mdpi.com These radicals are powerful oxidizing agents that can accelerate the degradation of organic molecules. The indirect photolysis of 2,3-butanediol dinitrate, mediated by these photochemically generated reactive species, would likely be a significant degradation pathway in sunlit natural waters. nih.gov

Table 1: Factors Influencing Photolytic Degradation of Organic Nitrates

FactorInfluence on Degradation RateRationale
Light Intensity IncreasesHigher photon flux provides more energy for bond cleavage.
Wavelength Dependent on UV absorptionDegradation is most efficient at wavelengths the molecule absorbs, typically in the UV spectrum.
Presence of Photosensitizers IncreasesSubstances like dissolved organic matter or nitrate ions can absorb light and produce reactive species (e.g., •OH) that attack the compound. mdpi.comnih.gov
Environmental Phase Higher in Gas PhaseReactions are generally faster in the gas phase (atmosphere) compared to the aqueous phase.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For esters, this process can be catalyzed by either acids or bases. libretexts.orgchemguide.co.uk The hydrolysis of an organic nitrate ester like 2,3-butanediol dinitrate would involve the cleavage of the nitrate group(s) to form the parent alcohol, 2,3-butanediol, and nitric acid.

The reaction with pure water is typically very slow. chemguide.co.uklibretexts.org However, the rate is significantly increased under acidic or alkaline conditions.

Acid-Catalyzed Hydrolysis: In acidic waters, the reaction is reversible and leads to the formation of 2,3-butanediol and nitric acid. libretexts.org

CH₃CH(ONO₂)CH(ONO₂)CH₃ + 2H₂O ⇌ CH₃CH(OH)CH(OH)CH₃ + 2HNO₃

Alkaline Hydrolysis (Saponification): In basic waters, the reaction is essentially irreversible and yields 2,3-butanediol and a nitrate salt. libretexts.org This pathway is generally faster and more complete than acid hydrolysis.

CH₃CH(ONO₂)CH(ONO₂)CH₃ + 2OH⁻ → CH₃CH(OH)CH(OH)CH₃ + 2NO₃⁻

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Given that many natural water bodies have a pH range of 6-9, both neutral and base-catalyzed hydrolysis could contribute to the degradation of 2,3-butanediol dinitrate over time.

Sorption refers to the process where a chemical (the sorbate) becomes associated with a solid phase (the sorbent), such as soil particles. This process controls the mobility of a compound in the soil and its potential to leach into groundwater. The key factors influencing sorption are the properties of the chemical and the characteristics of the soil (e.g., organic matter content, clay type, and pH). mdpi.com

Nitrate ions (NO₃⁻) are generally known to be highly mobile in soils because they are anions and are repelled by the negatively charged surfaces of most soil clays (B1170129) and organic matter. usda.gov However, sorption can occur in soils with a significant positive charge, such as highly weathered, acidic soils found in the tropics that are rich in iron and aluminum oxides. Soil organic matter content has also been shown to have a positive correlation with nitrate sorption. nih.govresearchgate.net

For 2,3-butanediol dinitrate, an uncharged organic molecule, the initial sorption behavior would be governed by its polarity and affinity for soil organic matter. Its computed LogP (a measure of lipophilicity) is 1.6, suggesting a moderate potential for sorption to organic carbon in soil. nih.gov However, as the compound degrades via hydrolysis or biotic processes, it will release nitrate ions. The fate of these released nitrate ions will then be governed by the principles of anion mobility in soil. Due to their high solubility and weak sorption, these nitrate ions are prone to leaching, potentially leading to the contamination of groundwater. usda.gov

Table 2: Factors Affecting Leaching Potential of 2,3-Butanediol Dinitrate and its Degradation Products in Soil

FactorEffect on LeachingRationale
Soil Texture Higher in sandy soilsCoarse-textured soils have larger pores and lower surface area, allowing for faster water and solute movement. usda.gov
Soil Organic Matter LowerHigher organic matter can increase the sorption of the parent organic nitrate ester and may increase nitrate retention. mdpi.comnih.gov
Rainfall/Irrigation HigherIncreased water flow transports soluble compounds like nitrate downward through the soil profile. researchgate.net
Soil pH Higher in neutral to alkaline soilsAcidic soils with variable charge minerals can exhibit some anion exchange capacity, retaining nitrate more effectively.

Biotic Degradation in Chemical Contexts (Excluding Ecotoxicity)

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a primary pathway for the environmental transformation of many xenobiotic (human-made) compounds. Nitrate esters, despite being rare in nature, can be degraded by various microorganisms. researchgate.net

The key initial step in the biodegradation of organic nitrate esters is enzymatic denitration, the removal of the nitrate groups. This process is catalyzed by enzymes known as nitrate reductases. Research on other nitrate esters like nitroglycerin (GTN) and ethylene (B1197577) glycol dinitrate (EGDN) has shown that microorganisms can sequentially cleave the nitrate groups from the parent molecule. nih.govnih.gov

This enzymatic reaction typically utilizes a reducing equivalent, such as NADH or NADPH, to reduce the nitrate ester, releasing a nitrite (B80452) ion (NO₂⁻) and regenerating the alcohol. researchgate.net

Enzymatic Denitration Reaction

R-ONO₂ + NAD(P)H + H⁺ → R-OH + NO₂⁻ + NAD(P)⁺

For 2,3-butanediol dinitrate, this process would occur in a stepwise fashion, first producing 2-hydroxy-3-butyl nitrate and then fully degrading to 2,3-butanediol. A variety of bacterial species, including those from the genera Enterobacter, Arthrobacter, and Agrobacterium, have been shown to possess these enzymatic capabilities for other nitrate esters. nih.govresearchgate.net

Table 3: Examples of Microbial Enzymes Involved in Organic Nitrate Degradation

Enzyme/SystemOrganism ExampleSubstrate(s)Key FunctionReference
PETN Reductase Enterobacter cloacae PB2Pentaerythritol tetranitrate (PETN), GTNReduces nitrate esters via hydride addition. researchgate.net
Mitochondrial Aldehyde Dehydrogenase (ALDH2) (Human enzyme, analogous activity)Nitroglycerin (GTN)Bio-converts nitrate esters to nitrite. escardio.org
Cytochrome P450 Enzymes (Various organisms)Isosorbide (B1672297) dinitrate, GTNCatalyze the denitration of various organic nitrates. nih.govnih.gov
Nitrate Reductase Activity Arthrobacter ilicisEthylene glycol dinitrate (EGDN)Progressive elimination of nitro groups to form ethylene glycol. nih.gov

The complete microbial transformation of 2,3-butanediol dinitrate involves two distinct stages: the degradation of the nitrate groups and the mineralization of the resulting carbon skeleton.

Denitration: As described above, microorganisms first remove the nitrate groups, yielding 2,3-butanediol and nitrite (NO₂⁻) or nitrate (NO₃⁻) ions.

Nitrification/Denitrification of Released Nitrogen: The released nitrite is a substrate for two further microbial processes. In aerobic (oxygen-present) environments, nitrifying bacteria can oxidize nitrite to nitrate (NO₃⁻). In anaerobic (oxygen-absent) environments, denitrifying bacteria can reduce nitrite and nitrate to gaseous nitrogen compounds, primarily dinitrogen gas (N₂), which is then returned to the atmosphere. libretexts.orgbyjus.com This complete denitrification is an important environmental process that removes excess nitrogen from ecosystems. libretexts.org

Catabolism of 2,3-Butanediol: The carbon backbone, 2,3-butanediol, is a readily biodegradable compound. Many bacteria, such as Pseudomonas putida, can use 2,3-butanediol as a sole carbon and energy source. frontiersin.org The catabolic pathway involves the dehydrogenation of 2,3-butanediol to acetoin (B143602), which is then further cleaved into smaller molecules (like acetaldehyde (B116499) and acetyl-CoA) that can enter central metabolic pathways, such as the Krebs cycle, to be completely mineralized to carbon dioxide and water. frontiersin.org

Therefore, under favorable conditions with appropriate microbial communities, 2,3-butanediol dinitrate can be completely biodegraded into harmless inorganic products: carbon dioxide, water, and nitrogen gas.

Applications of 2,3 Butanediol Dinitrate As a Chemical Intermediate

Precursor in Organic Synthesis (Excluding Energetic or Clinical Applications)

The reactivity of the nitrate (B79036) ester groups in 2,3-butanediol (B46004) dinitrate opens up possibilities for its use as a precursor in specialized organic synthesis, particularly in the formation of nitrogen-containing compounds and for functional group interconversions.

While direct synthesis of nitrogen-containing heterocycles from 2,3-butanediol dinitrate is not extensively documented in publicly available literature, the chemistry of vicinal diols and their derivatives provides a basis for such potential transformations. For instance, vicinal diols can be used in the synthesis of pyrazines through oxidative coupling with an ammonia (B1221849) source. nih.gov Although this typically involves the diol itself, the dinitrate could theoretically serve as a precursor to an intermediate that undergoes a similar cyclization.

Table 1: Potential Heterocyclic Systems from 2,3-Butanediol Derivatives

Precursor DerivativePotential HeterocycleReaction Type
Diamine (from dinitrate reduction)PyrazineOxidation/Condensation
Azido-alcohol (from partial substitution)AziridineIntramolecular Cyclization

This table presents theoretical pathways and is not based on experimentally verified syntheses from 2,3-butanediol dinitrate.

The conversion of 2,3-butanediol dinitrate back to 2,3-butanediol, or "diol regeneration," represents a denitration reaction. Such a transformation could be valuable in scenarios where the nitrate groups are used as protecting groups or to influence the stereochemistry of a synthetic route before being removed. The metabolism of 2,3-butanediol stereoisomers is known to involve interconversion and oxidation to acetoin (B143602). nih.gov

The nitrate ester functionality can also be involved in various functional group interconversions. For example, alkyl nitrates can undergo reactions that lead to the formation of other nitrogen-containing functional groups. The chemistry of alkyl nitrites, which are structurally related, includes their use in diazotization and as nitrating agents. organic-chemistry.org While distinct from nitrates, some of the underlying principles of nitrogen-based reactivity could be applicable.

Derivatization for Material Science Applications (Excluding Fuel or Polymer Performance)

In material science, the functional groups of a molecule dictate its ability to be incorporated into larger structures, such as polymers and cross-linked networks.

Cross-linking agents are crucial for creating three-dimensional polymer networks, which enhances the mechanical properties of materials. nih.govmdpi.com These agents typically possess two or more reactive sites that can form covalent bonds with polymer chains. While there is no direct evidence of 2,3-butanediol dinitrate being used as a cross-linking agent in the specified contexts, its bifunctional nature makes it a theoretical candidate.

The nitrate groups are not typically used for cross-linking in standard polymer systems. However, if the dinitrate were to be converted to other functionalities, such as diamines or diisocyanates, the resulting derivative could act as a cross-linker. For instance, diols are used as chain extenders and cross-linkers in the synthesis of polyurethanes. mdpi.com

Table 2: Potential Cross-linking Derivatives of 2,3-Butanediol

DerivativeReactive GroupsPotential Polymer System
2,3-Butanediamine-NH2Epoxies, Polyamides
2,3-Butanediisocyanate-NCOPolyurethanes
2,3-Butanediol diacrylate-C=C-Radical Polymerization

This table outlines potential applications of derivatives, not of 2,3-butanediol dinitrate directly.

Monomers are the building blocks of polymers. The use of 2,3-butanediol as a bio-based monomer for producing materials like waterborne polyurethane dispersions has been explored. mdpi.com While this research focuses on the diol, it highlights the potential of the C4 backbone in polymer synthesis.

Theoretically, 2,3-butanediol dinitrate could be chemically modified to produce specialized monomers. For example, reaction of the corresponding diol with methacrylic acid can produce dimethacrylate monomers, which are used in radical polymerization. mdpi.com If the dinitrate could be selectively functionalized, it might lead to novel monomers with unique properties. However, research in this specific area for 2,3-butanediol dinitrate is not apparent in the reviewed literature. The synthesis of isosorbide (B1672297) dimethacrylate, a bio-based monomer, from isosorbide (a diol) demonstrates a parallel concept of converting a diol into a polymerizable monomer. acs.org

Future Directions in 2,3 Butanediol Dinitrate Research

Development of Novel Sustainable Synthesis Methodologies

The future of 2,3-Butanediol (B46004) dinitrate synthesis is intrinsically linked to the development of sustainable and environmentally benign production pathways for its precursor, 2,3-Butanediol (BDO). The market for BDO is experiencing significant growth, with a projected increase from 1.48 billion USD in 2025 to 3.25 billion USD by 2034. marketresearchfuture.com This growth is largely driven by its versatile applications in cosmetics, pharmaceuticals, and as a precursor to biodegradable polymers. marketresearchfuture.commarkwideresearch.com

Current research is heavily focused on shifting from petrochemical-based production to bio-based routes. nih.gov Microbial fermentation is a key technology in this transition, utilizing renewable feedstocks like glucose, lignocellulosic biomass, and even industrial waste gases to produce BDO. nih.govnih.govorochem.comresearchgate.net Significant progress has been made in optimizing microbial strains, such as Saccharomyces cerevisiae, Klebsiella, Bacillus, Serratia, and Enterobacter, through metabolic engineering to enhance BDO titers, yields, and productivity. nih.govnih.govillinois.edu For instance, engineered Saccharomyces cerevisiae has achieved a production of 109.9 g/L of 2,3-BDO in fed-batch fermentation. illinois.edu Another study demonstrated the production of 124.83 g/L of 2,3-BDO from ethanol (B145695) using a modified four-enzyme synthetic biosystem. nih.gov

The development of these sustainable BDO production methods provides a greener starting point for the synthesis of 2,3-Butanediol dinitrate. Future research in this area will likely focus on:

Direct fermentative nitration: Investigating the possibility of in-situ nitration of bio-derived BDO, potentially through engineered microorganisms or chemo-enzymatic cascades, to streamline the synthesis process and reduce downstream processing.

Green nitrating agents: Exploring the use of more environmentally friendly nitrating agents and solvent systems to replace traditional methods, minimizing hazardous waste generation.

Circular economy approaches: Integrating BDO production from waste streams with the synthesis of BDO dinitrate, creating a more circular and sustainable chemical economy.

Exploration of Advanced Catalytic Transformations

The catalytic conversion of 2,3-Butanediol and its derivatives is a burgeoning field of research with significant potential for producing valuable chemicals and biofuels. youtube.com This opens up new avenues for the application of 2,3-Butanediol dinitrate in advanced catalytic cycles.

Recent advancements have highlighted the use of various catalysts to transform BDO into a range of products. For example, copper-supported alumina (B75360) and zirconia catalysts have been shown to convert BDO to acetoin (B143602) with high selectivity. acs.org Bifunctional catalysts, such as copper on ZSM-5 zeolites, can facilitate the hydrodeoxygenation of BDO to butenes, which are important platform chemicals. core.ac.uk Furthermore, cesium phosphate (B84403) catalysts on silica (B1680970) have demonstrated high yields of butadiene from BDO in a one-step gas-phase process. youtube.com

Future research into the catalytic transformations involving 2,3-Butanediol dinitrate could explore:

Selective denitration/transformation: Developing catalysts that can selectively remove or transform the nitrate (B79036) groups of BDO dinitrate to yield valuable functionalized C4 molecules. This could lead to novel synthetic routes for producing diols, epoxides, or other specialty chemicals.

Catalytic decomposition for controlled energy release: Investigating catalytic systems that can control the decomposition of BDO dinitrate, potentially for applications in micro-propulsion or controlled energy release systems, moving beyond its traditional energetic material applications.

Asymmetric catalysis: Utilizing the chiral nature of 2,3-Butanediol dinitrate in asymmetric catalysis, where the stereochemistry of the molecule could influence the stereoselectivity of a reaction.

Integration of Multiscale Computational Chemistry with Experimental Studies

The synergy between computational chemistry and experimental research is becoming increasingly crucial for accelerating the discovery and optimization of chemical processes. ucalgary.caucalgary.ca For 2,3-Butanediol dinitrate, multiscale computational modeling can provide profound insights into its structure, properties, and reactivity, guiding experimental efforts and reducing the need for extensive trial-and-error.

Computational fluid dynamics (CFD) models are already being employed to optimize the production of 2,3-Butanediol in industrial-scale bioreactors. osti.govnrel.govresearchgate.net These models help in understanding and controlling crucial parameters like oxygen distribution, which significantly impacts BDO yield. osti.govnrel.gov At a more fundamental level, Density Functional Theory (DFT) and other quantum mechanical methods can be used to elucidate reaction mechanisms and predict the properties of molecules like BDO dinitrate.

Future directions for integrating computational and experimental studies on 2,3-Butanediol dinitrate include:

Predictive modeling of reactivity and stability: Employing high-level computational methods to predict the thermal and chemical stability of BDO dinitrate and its isomers. This can help in designing safer handling and storage protocols and in predicting its decomposition pathways.

In silico design of catalysts: Using computational screening to identify promising catalysts for the selective transformation of BDO dinitrate. This approach can significantly narrow down the experimental search space for novel catalytic systems.

Understanding intermolecular interactions: Modeling the interactions of BDO dinitrate with other molecules, such as solvents or polymers, to predict its behavior in various matrices. This is particularly relevant for its potential use in advanced materials.

Investigation of Previously Unexplored Reactivity Patterns

While the nitration of 2,3-Butanediol is a known reaction, the broader reactivity of the resulting dinitrate remains largely unexplored. The presence of two nitrate ester groups on a chiral C4 backbone suggests a rich and complex chemical reactivity that could be harnessed for novel synthetic applications.

Future research in this area should focus on systematically investigating the reactivity of 2,3-Butanediol dinitrate under various conditions, including:

Reactions with nucleophiles and electrophiles: Exploring how the nitrate groups influence the reactivity of the butanediol (B1596017) backbone towards a wide range of reagents. This could lead to the discovery of new synthetic methodologies for functionalizing C4 scaffolds.

Photochemical and electrochemical reactivity: Investigating the behavior of BDO dinitrate under photochemical and electrochemical conditions. This could unveil novel reaction pathways and lead to the development of light- or electricity-driven synthetic methods.

Polymerization reactions: Exploring the potential of 2,3-Butanediol dinitrate as a monomer or co-monomer in polymerization reactions. The nitrate groups could impart unique properties to the resulting polymers, such as increased energy density or specific degradation characteristics.

Assessment of its Role in Emerging Chemical Technologies (Excluding Prohibited Applications)

Beyond its established, albeit limited, applications, 2,3-Butanediol dinitrate holds potential for use in a variety of emerging chemical technologies. ontosight.ai Its unique combination of a bio-derivable backbone and energetic nitrate groups makes it a candidate for several advanced applications.

The precursor, 2,3-Butanediol, is already being explored for a wide range of uses, including as a building block for plastics and as a food additive. researchgate.net The dinitrate derivative could find application in areas such as:

High-energy density plasticizers: The compatibility of BDO dinitrate with various polymers could be explored to develop novel plasticizers that also enhance the energy content of the material.

Precursor for nitrogen-rich materials: The controlled decomposition or transformation of BDO dinitrate could be a route to synthesizing other nitrogen-containing compounds, which are of interest in materials science.

Chemical tracers and sensors: The specific chemical signature of BDO dinitrate could potentially be utilized in the development of chemical tracers for fluid dynamics studies or as a component in chemical sensors.

The continued investigation into these future directions will undoubtedly uncover new and valuable applications for 2,3-Butanediol dinitrate, moving it beyond its historical context and into the realm of modern, sustainable chemistry.

Q & A

Q. What experimental methods are used to characterize the stereoisomers of 2,3-butanediol and its derivatives?

Q. How can the molecular structure of 2,3-butanediol dinitrate be validated experimentally?

Computational and experimental techniques are combined:

  • Mass Spectrometry : Exact molecular weight (180.116 g/mol) and fragmentation patterns confirm the dinitrate ester structure .
  • Infrared (IR) Spectroscopy : Nitrate ester vibrational modes (~1650 cm1^{-1}) and hydroxyl stretches (~3400 cm1^{-1}) are diagnostic .
  • Thermogravimetric Analysis (TGA) : Decomposition profiles differentiate thermal stability from the parent diol .

Q. What microbial strains are commonly engineered for 2,3-butanediol production, and what genetic modifications are required?

Key strains include Escherichia coli and Saccharomyces cerevisiae. For example, E. coli requires heterologous expression of budA (α-acetolactate synthase), budB (acetolactate decarboxylase), and budC (butanediol dehydrogenase) from Enterobacter cloacae to enable the 2,3-butanediol pathway. Optimizing NADH/NAD+^+ balance via knockout of competing pathways (e.g., lactate dehydrogenase) improves yield .

Advanced Research Questions

Q. How can dynamic metabolic modeling resolve contradictions in 2,3-butanediol productivity and yield during scale-up?

Q. What mechanisms explain the adsorption energetics of 2,3-butanediol on catalytic surfaces, and how do they inform sustainable conversion to hydrocarbons?

Density functional theory (DFT) calculations reveal that 2,3-butanediol binds to RuO2_2(110) via hydroxyl groups, with adsorption energies of −2.3 eV. Dehydration to butene involves cleavage of C−O bonds at active sites, with transition states stabilized by surface oxygen vacancies. Isotopic labeling (e.g., 13C^{13}C-tracking) validates reaction pathways for jet fuel precursor synthesis .

Q. How do conflicting reports on stereoisomer ratios in microbial 2,3-butanediol production arise, and how can they be reconciled?

Discrepancies stem from strain-specific enzyme kinetics (e.g., budC stereoselectivity) and substrate availability. For instance, Bacillus spp. favor meso-isomers due to pH-dependent redox balance, while S. cerevisiae favors rac-isomers under glucose excess. Metabolomic flux analysis and 13C^{13}C-glucose tracing can quantify carbon partitioning and resolve pathway bottlenecks .

Methodological Guidelines

  • Experimental Design : Use chemostats to maintain steady-state conditions for kinetic parameter estimation.
  • Data Contradiction Analysis : Apply principal component analysis (PCA) to multi-omics datasets (transcriptomics, metabolomics) to identify strain-specific metabolic outliers.
  • Safety Protocols : Handle dinitrate derivatives with explosive hazard precautions (e.g., minimal scale, remote detonation systems) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.